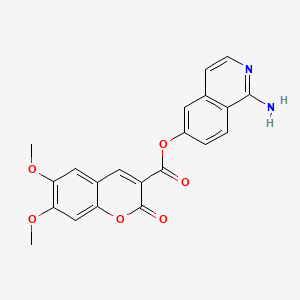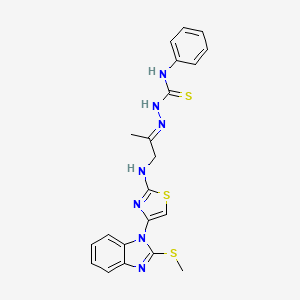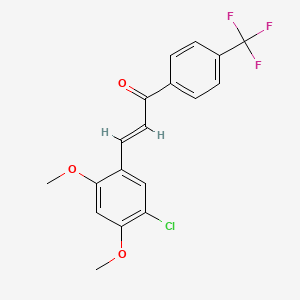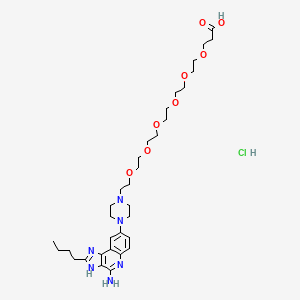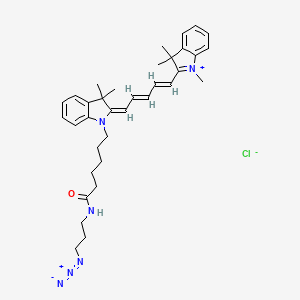
Cyanine5 azide (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5 azide (chloride) is a fluorescent dye widely used in various scientific applications. It is a derivative of the cyanine dye family, known for their high molar extinction coefficients and tunable fluorescence wavelengths. Cyanine5 azide (chloride) is particularly valued for its compatibility with click chemistry, a powerful tool for bioconjugation and molecular labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanine5 azide (chloride) can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The process typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine chain and the aromatic rings.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where an appropriate azide precursor reacts with the cyanine dye backbone.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods: Industrial production of Cyanine5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the cyanine dye backbone are synthesized in industrial reactors.
Azide Introduction: The azide group is introduced using automated systems to ensure consistency and efficiency.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanine5 azide (chloride) undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Photoconversion Reactions: Cyanine5 azide can undergo photoconversion to form Cyanine3 under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Light Exposure: Used in photoconversion reactions to induce the transformation of Cyanine5 to Cyanine3
Major Products:
Triazole Linkages: Formed during CuAAC reactions, resulting in stable bioconjugates.
Cyanine3: Formed during photoconversion reactions
Wissenschaftliche Forschungsanwendungen
Cyanine5 azide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging and labeling of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
Cyanine5 azide (chloride) exerts its effects through its fluorescent properties and reactivity in click chemistry. The mechanism involves:
Fluorescence Emission: Upon excitation, Cyanine5 azide emits fluorescence at specific wavelengths, allowing for visualization and tracking in biological systems.
Click Chemistry: The azide group reacts with terminal alkynes to form stable triazole linkages, enabling the labeling and conjugation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Cyanine5 azide (chloride) can be compared with other similar compounds, such as:
Cyanine5.5 Azide: Similar in structure but with different excitation and emission wavelengths, used for near-infrared imaging.
Alexa Fluor 647 Azide: Another popular fluorescent dye with similar applications but different spectral properties.
Uniqueness: Cyanine5 azide (chloride) is unique due to its high molar extinction coefficient, tunable fluorescence wavelengths, and compatibility with click chemistry, making it a versatile tool in various scientific fields .
Eigenschaften
Molekularformel |
C35H45ClN6O |
|---|---|
Molekulargewicht |
601.2 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |
InChI-Schlüssel |
QENDFXAAWUTRRV-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


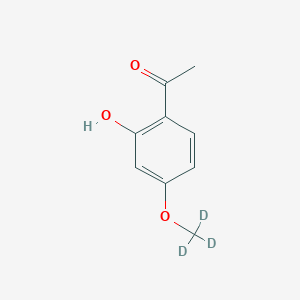
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
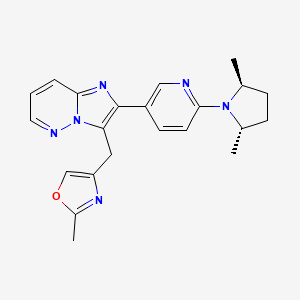

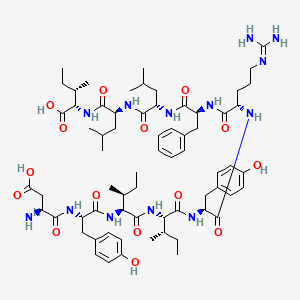
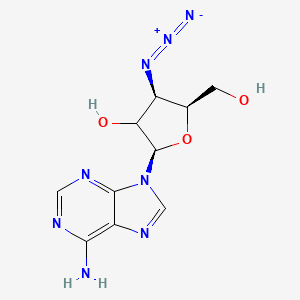
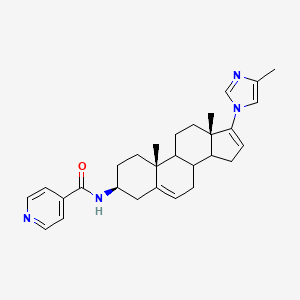
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

